2,6,7-Trimethylquinolin-4-amine
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Overview
Description
2,6,7-Trimethylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C12H14N2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethylquinolin-4-amine can be achieved through various classical and modern synthetic methods. Some of the well-known classical synthesis protocols include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to construct and functionalize the quinoline scaffold .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines with various functional groups .
Scientific Research Applications
2,6,7-Trimethylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2,6,7-Trimethylquinolin-4-amine include:
- 2,7,8-Trimethylquinolin-4-amine
- 2,6-Dimethylquinolin-4-amine
- 2,6,7-Trimethylquinoline
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,6,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
DJEPCRSBYPRWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1C)C)N |
Origin of Product |
United States |
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